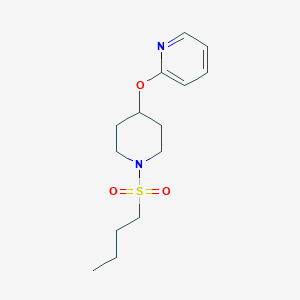

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine is a sulfonyl-piperidine-pyridine hybrid compound characterized by a pyridine ring substituted at the 2-position with a piperidin-4-yloxy group. The piperidine nitrogen is further modified with a butylsulfonyl moiety.

Properties

IUPAC Name |

2-(1-butylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-3-12-20(17,18)16-10-7-13(8-11-16)19-14-6-4-5-9-15-14/h4-6,9,13H,2-3,7-8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGULHSQBJNNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The oxy-pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine has been investigated for its role as a potential therapeutic agent in treating neurodegenerative diseases, particularly Alzheimer's disease. Its structure suggests it may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning. In vitro studies have shown that compounds with similar structures can effectively inhibit these enzymes, enhancing cholinergic activity in the brain .

Case Study: Alzheimer’s Disease

Research has demonstrated that derivatives of piperidine compounds can exhibit significant AChE and BuChE inhibitory activities. For example, one study reported that certain piperidine derivatives showed IC50 values of 5.90 μM for AChE and 6.76 μM for BuChE, indicating their potential as lead compounds for further drug development against Alzheimer's disease .

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as an important building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, enabling the creation of novel compounds with potentially enhanced biological activities. The piperidine ring contributes to its ability to participate in nucleophilic substitutions and other organic reactions .

Biochemical Research

Ligand Development

In biochemical research, 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine is explored as a ligand in receptor studies. Its interaction with specific molecular targets, such as enzymes or receptors, can provide insights into its mechanism of action and biological effects. The butylsulfonyl group enhances binding affinity, while the piperidine and pyridine moieties facilitate interactions with active sites or binding pockets .

Industrial Applications

Specialty Chemicals Production

Beyond medicinal applications, this compound is also utilized in the production of specialty chemicals and materials. Its chemical properties allow it to be integrated into various formulations used in pharmaceuticals and agrochemicals, enhancing their efficacy and stability.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity to these targets, while the oxy-pyridine moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Structural Analogues from

The provided evidence highlights three sulfonyl-piperidine-pyridine derivatives synthesized by Nanyang Technological University (compounds 6m, 6n, and 6o) . These compounds share a core structure with 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine but differ in sulfonyl substituents and aryl linkages:

| Compound ID | Sulfonyl Substituent | Aryl Linkage | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 6m | 3-(Trifluoromethyl)phenyl | 4-Chlorophenyl | 86 | 108 |

| 6n | 2,5-Dichlorophenyl | 4-Chlorophenyl | 87 | Low (brown solid) |

| 6o | 4-Methoxyphenyl | 4-Chlorophenyl | 86 | 114 |

| Target | Butylsulfonyl | Pyridine (2-position) | N/A | N/A |

Key Observations :

Electron-Donating Groups (6o): The 4-methoxyphenyl group in 6o may improve solubility due to its polar nature, as reflected in its higher melting point (114°C vs. 108°C for 6m) . Butylsulfonyl (Target): The aliphatic butyl chain in the target compound likely increases lipophilicity (logP), favoring blood-brain barrier penetration but possibly reducing aqueous solubility compared to aryl-sulfonyl analogs.

Synthetic Yields :

- All analogs (6m, 6n, 6o) were synthesized with high yields (86–87%), suggesting robust methodology for sulfonyl-piperidine-pyridine frameworks. The target compound’s synthesis efficiency is unreported but may follow similar pathways .

Spectroscopic Characterization :

- 1H-NMR : Piperidin-4-yloxy protons in analogs resonate at δ ~3.5–4.0 ppm, while sulfonyl-adjacent protons show downfield shifts (δ ~7.0–8.5 ppm) due to electron withdrawal. The target compound’s butylsulfonyl group would exhibit distinct alkyl proton signals (δ ~1.0–1.5 ppm) .

- 13C-NMR : Sulfonyl-linked carbons in analogs appear at δ ~110–140 ppm, contrasting with the butylsulfonyl carbons (δ ~20–50 ppm) in the target compound.

Functional Group Influence on Bioactivity

While biological data for the target compound are absent in the evidence, trends from analogs suggest:

- Aryl-Sulfonyl vs. Alkyl-Sulfonyl : Aryl-sulfonyl groups (e.g., 6m–6o) may engage in π-π stacking with aromatic enzyme residues, whereas alkyl-sulfonyl groups (target) could favor hydrophobic interactions.

Biological Activity

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a butylsulfonyl group and an oxy-pyridine moiety. The synthesis typically involves the reaction of a piperidine derivative with butylsulfonyl chloride, followed by etherification to introduce the pyridine component. Reaction conditions often require an inert atmosphere and anhydrous solvents to optimize yield and purity .

Biological Activities

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially effective against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation, particularly in models involving human cancer cell lines .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be relevant in treating conditions like cancer or neurodegenerative diseases .

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The butylsulfonyl group enhances binding affinity, while the oxy-pyridine moiety facilitates hydrogen bonding with target sites, stabilizing the compound-target complex .

Comparative Analysis

To understand the uniqueness of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine | Structure | Moderate antimicrobial activity |

| 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine | Structure | Low anticancer properties |

| 2-((1-(Propylsulfonyl)piperidin-4-yl)oxy)pyridine | Structure | High enzyme inhibition potential |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine significantly reduced viability in H460 and A549 lung cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .

- Antimicrobial Studies : A study assessed the antimicrobial activity against C. auris, showing MIC values ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal properties .

- Enzyme Inhibition : Research identified that this compound acts as a potent inhibitor of specific kinases involved in tumor progression, demonstrating selectivity over related kinases .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to assess purity (≥99% as per similar sulfonamide derivatives) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl-piperidine linkage and pyridyloxy substitution pattern. Mass spectrometry (MS) provides molecular weight validation. For trace impurities, tandem MS or orthogonal methods like capillary electrophoresis may be employed .

Q. What storage conditions ensure the stability of this compound, and how can incompatibilities be identified?

- Methodological Answer : Store in sealed, inert containers under dry, ventilated conditions at 2–8°C to prevent hydrolysis of the sulfonyl group . Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways. Avoid exposure to strong oxidizers or bases, as sulfonamides may undergo nucleophilic displacement or oxidation .

Q. What safety protocols are essential for handling 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyridine in the laboratory?

- Methodological Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves/lab coats to prevent dermal contact. Emergency protocols include flushing eyes with water for ≥15 minutes and using activated carbon for spill containment . Safety showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodological Answer : Key steps include (1) sulfonylation of piperidin-4-ol with butylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) , and (2) Mitsunobu coupling of the sulfonylated piperidine with 2-hydroxypyridine using triphenylphosphine and DIAD . Solvent optimization (e.g., switching from DCM to THF) and temperature control (0–5°C during sulfonylation) can reduce side reactions. Catalytic methods (e.g., DMAP) may enhance coupling efficiency .

Q. How can researchers resolve discrepancies in reported biological activities of sulfonylated piperidine derivatives?

- Methodological Answer : Contradictions in receptor binding or cytotoxicity data require orthogonal validation. For example:

- In vitro : Replicate assays using standardized cell lines (e.g., HEK-293 for GPCR studies) .

- In silico : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict interactions with target proteins .

- Meta-analysis : Cross-reference data from peer-reviewed studies while controlling for variables like solvent (DMSO vs. saline) .

Q. What strategies enhance the aqueous solubility of sulfonamide-piperidine derivatives for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.